molecular formula C25H25N5O B12150148 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B12150148
M. Wt: 411.5 g/mol
InChI Key: HLRUPPQBTWMUAA-UHFFFAOYSA-N
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Description

3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of indole, phenyl, pyrimidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from aniline derivatives, the indole ring can be synthesized via Fischer indole synthesis.

    Phenyl Substitution: The phenyl group can be introduced through electrophilic aromatic substitution.

    Piperazine and Pyrimidine Introduction: The piperazine ring can be synthesized via cyclization reactions, and the pyrimidine ring can be introduced through nucleophilic substitution reactions.

    Final Coupling: The final step involves coupling the indole-phenyl intermediate with the piperazine-pyrimidine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or phenyl moieties.

    Reduction: Reduction reactions could target the carbonyl group in the propanone moiety.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine

    Biological Probes: Used in research to study biological pathways and mechanisms.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    3-(2-phenyl-1H-indol-1-yl)-1-(piperazin-1-yl)propan-1-one: Lacks the pyrimidine moiety.

    3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one: Has an additional carbon in the propanone chain.

    3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-4-yl)piperazin-1-yl]propan-1-one: Pyrimidine moiety is substituted at a different position.

Uniqueness

The unique combination of indole, phenyl, pyrimidine, and piperazine moieties in 3-(2-phenyl-1H-indol-1-yl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one provides it with distinct chemical properties and potential biological activities that are not found in similar compounds.

Properties

Molecular Formula

C25H25N5O

Molecular Weight

411.5 g/mol

IUPAC Name

3-(2-phenylindol-1-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one

InChI

InChI=1S/C25H25N5O/c31-24(28-15-17-29(18-16-28)25-26-12-6-13-27-25)11-14-30-22-10-5-4-9-21(22)19-23(30)20-7-2-1-3-8-20/h1-10,12-13,19H,11,14-18H2

InChI Key

HLRUPPQBTWMUAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)CCN3C4=CC=CC=C4C=C3C5=CC=CC=C5

Origin of Product

United States

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